molecular formula C14H8F6O3SSe B1608095 Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium CAS No. 129922-33-4

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

Cat. No.: B1608095
CAS No.: 129922-33-4
M. Wt: 449.2 g/mol
InChI Key: JBCKNNSFQMKYGM-UHFFFAOYSA-M
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Description

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium is a chemical compound known for its unique structure and properties It is composed of a trifluoromethanesulfonate group and a 5-(trifluoromethyl)dibenzoselenophen-5-ium moiety

Scientific Research Applications

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Safety and Hazards

While specific safety data for “5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate” was not found, related compounds such as Methyl trifluoromethanesulfonate are known to be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium typically involves the reaction of dibenzoselenophene with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of selenium.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can yield selenides. Substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonate group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The compound’s unique structure allows it to participate in various chemical pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzothiophen-5-ium
  • 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate

Uniqueness

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium is unique due to the presence of selenium in its structure, which imparts distinct chemical and physical properties compared to its sulfur analogs. This uniqueness makes it valuable in specific applications where selenium’s properties are advantageous.

Properties

IUPAC Name

trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKNNSFQMKYGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O3SSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380539
Record name 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-33-4
Record name 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 2
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 3
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 4
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 5
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 6
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

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